Product packaging for 3-(2-Phenylcyclopropyl)propanoic acid(Cat. No.:)

3-(2-Phenylcyclopropyl)propanoic acid

Cat. No.: B13183015
M. Wt: 190.24 g/mol
InChI Key: VSNVEQYAZIXLPA-UHFFFAOYSA-N
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Description

3-(2-Phenylcyclopropyl)propanoic acid is a synthetic organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is characterized by a unique structure featuring a phenyl-substituted cyclopropane ring, a motif of significant interest in medicinal chemistry and materials science due to its ring strain and potential for strategic functionalization. The propanoic acid chain enhances the molecule's utility, making it a versatile building block (synthon) for further chemical synthesis, such as amide coupling or condensation reactions . Researchers value this compound for developing novel chemical entities, exploring structure-activity relationships, and as a potential intermediate in creating more complex molecules for pharmaceutical and agrochemical research. The product is offered with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Identifiers: • CAS Number: 1601034-89-2 • Molecular Formula: C12H14O2 • Molecular Weight: 190.24 • SMILES: O=C(O)CCC1C(C2=CC=CC=C2)C1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B13183015 3-(2-Phenylcyclopropyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2-phenylcyclopropyl)propanoic acid

InChI

InChI=1S/C12H14O2/c13-12(14)7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)

InChI Key

VSNVEQYAZIXLPA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2 Phenylcyclopropyl Propanoic Acid and Analogues

Strategies for the Construction of the 2-Phenylcyclopropyl Moiety

Stereoselective cyclopropanation of styrene and its derivatives is a widely employed method for constructing the 2-phenylcyclopropyl moiety. This is often achieved through the reaction of the olefin with a carbene or carbenoid species, generated from precursors like ethyl diazoacetate. The choice of catalyst is crucial for controlling the diastereoselectivity and enantioselectivity of the reaction.

A common approach involves the transition metal-catalyzed decomposition of ethyl diazoacetate in the presence of styrene. Ruthenium and copper-based catalysts have shown considerable efficacy in this transformation. For instance, ruthenium(II) complexes with chiral phosphine ligands can catalyze the cyclopropanation of styrene, although the dimerization of ethyl diazoacetate can be a competing reaction acs.org. The addition of silver triflate can significantly enhance the activity and selectivity towards cyclopropanation acs.org. Engineered myoglobin-based catalysts have also demonstrated remarkable proficiency, offering excellent diastereoselectivity and enantioselectivity for the formation of ethyl 2-phenylcyclopropanecarboxylate nih.govrochester.edu. These biocatalysts can operate under mild conditions and at high substrate concentrations, highlighting their practical utility rochester.edu.

The table below summarizes the performance of various catalytic systems in the cyclopropanation of styrene with ethyl diazoacetate.

Catalyst SystemDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee) of trans-isomerYield (%)Reference
RuCl₂(ttp)-35% (for Z-isomer)~21% (cyclopropanes) acs.org
RuCl₂(ttp) + AgOTf--up to 84% acs.org
Engineered Myoglobin (B1173299) (Mb(H64V,V68A))>99:1>99%High nih.govrochester.edu

Beyond the catalytic decomposition of diazo compounds, other methods provide access to the 2-phenylcyclopropyl core. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for the cyclopropanation of alkenes, including those with phenyl substituents nih.govwikipedia.org. This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product wikipedia.orgorganicreactions.org. Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity nih.gov.

Another powerful method is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound alfa-chemistry.comwikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com. For the synthesis of phenylcyclopropanes, this would typically involve the reaction of a sulfur ylide with a cinnamate derivative. This reaction is known for its diastereoselectivity, often favoring the formation of the trans-cyclopropane wikipedia.org.

Introduction and Functionalization of the Propanoic Acid Side Chain

Once the 2-phenylcyclopropyl moiety is established, the next critical step is the introduction and potential functionalization of the propanoic acid side chain.

A common and efficient method for introducing a 3-substituted propanoic acid is through a Michael addition (conjugate addition) reaction ucla.edu. In this approach, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound like an acrylate ester. For the synthesis of 3-(2-phenylcyclopropyl)propanoic acid, a phenylcyclopropyl nucleophile would be required. Organocuprates, also known as Gilman reagents, are particularly effective for the 1,4-addition of alkyl and aryl groups to enones and enoates chemistrysteps.comorganicchemistrytutor.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com. The reaction of a lithium di(2-phenylcyclopropyl)cuprate with ethyl acrylate would yield ethyl 3-(2-phenylcyclopropyl)propanoate, which can then be hydrolyzed to the desired carboxylic acid.

Alternatively, the malonic ester synthesis provides a versatile route to substituted carboxylic acids ucla.eduvedantu.comlibretexts.orgpearson.comwikipedia.org. This method involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation. To synthesize this compound via this route, a 2-phenylcyclopropylmethyl halide would be used to alkylate the malonate ester.

In contrast, a divergent synthesis starts from a common intermediate that is subsequently modified to generate a library of related compounds nih.gov. For instance, once this compound is synthesized, the carboxylic acid group can be converted into various other functional groups (esters, amides, etc.), or the phenyl ring can be further functionalized. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. A bifunctional cyclopropane, such as ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, can be used as a scaffold for divergent synthesis, allowing for orthogonal derivatization at both the ester and sulfide functionalities researchgate.net.

Derivatization and Scaffold Modification for Research Purposes

The this compound scaffold is a valuable starting point for the synthesis of diverse chemical libraries for research, particularly in drug discovery. The distinct structural features of this molecule allow for systematic modifications to explore its chemical space and biological activity.

Derivatization can be targeted at several key positions:

The Carboxylic Acid Group: The carboxylic acid is a versatile handle for a wide range of chemical transformations. It can be readily converted to esters, amides, and other functional groups using standard coupling reagents. This allows for the introduction of various substituents to probe interactions with biological targets.

The Phenyl Ring: The phenyl group can be substituted with a variety of functional groups at the ortho, meta, and para positions. This can be achieved either by starting with a substituted styrene in the cyclopropanation step or by electrophilic aromatic substitution on the pre-formed phenylcyclopropane ring. Modifications to the phenyl ring can influence the electronic properties and steric bulk of the molecule, which can be critical for biological activity.

The Cyclopropane Ring: While the cyclopropane ring itself is generally stable, modifications can be introduced, although this is often more challenging. The synthesis of analogues with different substitution patterns on the cyclopropane ring can provide insights into the importance of its stereochemistry and conformation.

The table below provides examples of potential derivatizations of the this compound scaffold and their rationale in a research context.

Modification SiteDerivativeSynthetic ApproachResearch Rationale
Carboxylic AcidMethyl EsterEsterification with methanol and acid catalystImprove cell permeability, prodrug strategy
Carboxylic AcidBenzylamideAmide coupling with benzylamineIntroduce hydrogen bond donors/acceptors, mimic peptide bonds
Phenyl Ring4-Fluoro derivativeStart with 4-fluorostyreneModulate metabolic stability and binding interactions
Phenyl Ring4-Methoxy derivativeStart with 4-methoxystyreneAlter electronic properties and potential for hydrogen bonding

These derivatization strategies, often employed in a divergent manner, are crucial for optimizing the properties of lead compounds in drug discovery programs and for developing novel materials with tailored characteristics. The rigid 2-phenylcyclopropyl moiety provides a well-defined three-dimensional structure that can be systematically explored through such chemical modifications.

Esterification and Amidation Reactions

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and cell permeability.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. ceon.rsresearchgate.net This is an equilibrium-driven reaction, and yields can be maximized by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For sterically hindered alcohols or acids, alternative methods may be required. google.commdpi.comacs.orgresearchgate.net For instance, using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an activating agent such as 4-dimethylaminopyridine (DMAP) can facilitate ester formation under milder conditions. peptide.com

Amidation:

The formation of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is typically accomplished using a wide array of peptide coupling reagents. mdpi.comresearchgate.netorientjchem.org These reagents convert the carboxylic acid into a more reactive intermediate, which then readily reacts with a primary or secondary amine to form the amide bond. The choice of coupling reagent is often critical, especially when dealing with sterically hindered substrates or sensitive functional groups, to ensure high yields and minimize side reactions like racemization. bachem.comresearchgate.netresearchgate.net Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts. peptide.compeptidescientific.com

Table 1: Common Coupling Reagents for Amidation Reactions
Reagent ClassAbbreviationFull NameKey Features
CarbodiimidesDCCN,N'-DicyclohexylcarbodiimideCost-effective; byproduct (DCU) is poorly soluble, facilitating removal. peptide.compeptidescientific.com
CarbodiimidesEDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideWater-soluble byproduct, easily removed by aqueous workup.
Phosphonium SaltsBOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateHighly effective but forms carcinogenic HMPA as a byproduct. bachem.com
Phosphonium SaltsPyBOP®(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateNon-toxic alternative to BOP with similar high reactivity. peptidescientific.com
Uronium/Aminium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphatePopular, efficient, and generates low levels of racemization. peptide.com
Uronium/Aminium SaltsHATU(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Very effective for sterically hindered amino acids and low racemization tendency. peptidescientific.com

Modifications of the Phenyl Substituent

The phenyl ring of this compound offers numerous opportunities for structural modification to explore structure-activity relationships. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the ring. However, a more contemporary and strategic approach involves the concept of bioisosteric replacement, where the phenyl ring is replaced by other cyclic or acyclic groups that mimic its size, shape, and electronic properties. drughunter.comprismbiolab.com

This strategy is widely used in drug discovery to overcome issues related to metabolic instability (e.g., oxidation by cytochrome P450 enzymes), improve physicochemical properties like solubility, and modulate target binding. nih.govacs.orgcambridgemedchemconsulting.com The phenyl ring can be replaced with various heteroaromatic rings or even non-aromatic, C(sp³)-rich motifs. nih.gov Such modifications can significantly alter the molecule's pharmacokinetic and pharmacodynamic profile.

Table 2: Selected Bioisosteric Replacements for a Phenyl Ring
Bioisostere TypeExamplesPotential Advantages
5-Membered HeterocyclesThiophene, Furan, Thiazole (B1198619), PyrazoleModulate electronics, improve solubility, introduce new hydrogen bonding vectors. cambridgemedchemconsulting.com
6-Membered HeterocyclesPyridine, Pyridazine, PyrimidineImprove metabolic stability, reduce lipophilicity, enhance solubility. cambridgemedchemconsulting.com
Saturated RingsCyclohexyl, PiperidinylIncrease fraction of sp³ carbons (Fsp³), improve solubility and metabolic profile.
Bridged ScaffoldsBicyclo[1.1.1]pentane (BCP), CubaneServe as rigid, non-planar scaffolds; can improve solubility and metabolic stability. nih.gov

Diversification of the Cyclopropyl (B3062369) Ring System

The cyclopropane ring is a strained, three-membered carbocycle that imparts a unique conformational rigidity to the molecule. Its inherent ring strain also makes it susceptible to specific chemical transformations, primarily ring-opening reactions, which can be exploited to generate novel scaffolds. nih.gov These reactions typically proceed via cleavage of one of the carbon-carbon bonds under various conditions, including acidic, thermal, or radical-mediated pathways. beilstein-journals.orgnih.govacs.org

Ring-Opening Reactions:

Acid-catalyzed ring-opening of cyclopropanes can occur with the addition of nucleophiles, leading to 1,3-difunctionalized products. nih.govscispace.com The regioselectivity of the ring opening is often influenced by the electronic nature of the substituents on the ring. In the case of this compound, the phenyl group can stabilize an adjacent carbocation or radical, directing the regiochemical outcome of the cleavage. Radical-mediated ring-opening/cyclization cascades have also been developed, allowing for the construction of more complex polycyclic systems. nih.govbeilstein-journals.org

Ring-Expansion Reactions:

Vinylcyclopropanes are known to undergo thermal or transition-metal-catalyzed rearrangements to form five-membered rings, such as cyclopentenes. ox.ac.ukresearchgate.netwikipedia.org While the parent compound is not a vinylcyclopropane, synthetic manipulation of the side chain or the phenyl ring could introduce the necessary unsaturation to enable such ring-expansion cascades, providing a pathway to completely different molecular frameworks.

These transformations highlight the potential for using the cyclopropyl ring not just as a static structural element but as a reactive handle for significant molecular diversification. bris.ac.ukblogspot.comorganic-chemistry.orgnih.gov

Mechanistic Studies of Reactivity and Chemical Behavior

Cyclopropane (B1198618) Ring Reactivity and Stability in the Context of the Compound

The cyclopropane ring, a three-membered cycloalkane, is characterized by significant ring strain, estimated to be around 27 kcal/mol. This inherent strain makes cyclopropanes susceptible to ring-opening reactions, as these reactions relieve the strain and are thermodynamically favorable. The reactivity of the cyclopropane ring in 3-(2-Phenylcyclopropyl)propanoic acid is further modulated by the electronic nature of its substituents.

Cyclopropanes bearing electron-donating and electron-accepting groups, known as donor-acceptor (D-A) cyclopropanes, exhibit enhanced reactivity. In the case of this compound, the phenyl group can act as an electron-donating group, while the propanoic acid moiety, particularly the carbonyl group, can be considered electron-withdrawing. This polarization of the C1-C2 bond of the cyclopropane ring facilitates nucleophilic attack.

Ring-opening reactions of such activated cyclopropanes can be initiated by Lewis acids, which coordinate to the acceptor group and further enhance the electrophilicity of the ring. The subsequent cleavage of the cyclopropane ring typically occurs at the most substituted or electronically stabilized bond. For phenyl-substituted cyclopropanes, protonation of the ring can be a rate-determining step in acid-catalyzed cleavage reactions, proceeding via an A-SE2 mechanism.

The stability of the cyclopropane ring is therefore a balance between its inherent strain and the electronic effects of its substituents. While stable under neutral conditions, the ring in this compound is expected to be susceptible to cleavage under acidic conditions or in the presence of strong electrophiles and nucleophiles.

Carboxylic Acid Functional Group Dynamics and Reaction Pathways

The carboxylic acid functional group (-COOH) is a versatile moiety capable of undergoing a variety of chemical transformations. Its reactivity stems from the polarized carbonyl group and the acidic proton of the hydroxyl group. The primary reaction pathways for the carboxylic acid group in this compound are expected to be consistent with those of other carboxylic acids.

Typical Reactions of the Carboxylic Acid Group

Reaction TypeReagentsProduct
Esterification Alcohol (ROH), Acid CatalystEster (R-COOR')
Amide Formation Amine (RNH₂), Activating Agent (e.g., DCC)Amide (R-CONHR')
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acid Chloride (R-COCl)
Reduction Strong Reducing Agents (e.g., LiAlH₄)Primary Alcohol (R-CH₂OH)
Salt Formation Base (e.g., NaOH)Carboxylate Salt (R-COO⁻Na⁺)

One of the most common reactions is Fischer esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Amide formation directly from a carboxylic acid and an amine is generally difficult due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents like dicyclohexylcarbodiimide (DCC) are often employed to activate the carboxylic acid.

The hydroxyl group of the carboxylic acid can be replaced to form acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a crucial transformation as acid chlorides are highly reactive intermediates for the synthesis of esters, amides, and other acyl derivatives.

Reduction of the carboxylic acid group to a primary alcohol requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents are typically not effective.

Finally, as an acid, it readily reacts with bases to form carboxylate salts . This is a simple acid-base reaction where the acidic proton is transferred to the base.

Biological Activity and Molecular Mechanisms of Action Non Clinical Investigations

Enzyme Inhibition Profiles and Mechanistic Elucidation

Non-clinical research has identified the bacterial cysteine biosynthesis pathway as a key target for novel antimicrobial agents, and compounds structurally related to 3-(2-Phenylcyclopropyl)propanoic acid have demonstrated significant inhibitory activity against key enzymes in this pathway. Specifically, 2-phenylcyclopropane carboxylic acids have been investigated as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for the final step of cysteine synthesis in bacteria. nih.gov This pathway is absent in mammals, presenting an attractive target for developing selective antibacterial therapies. nih.gov

Studies on OASS isoenzymes from Salmonella enterica serovar Typhimurium revealed that derivatives with a cyclopropane-carboxylic acid scaffold can exhibit nanomolar binding affinity. mdpi.comnih.gov These compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the synthesis of cysteine. acs.org The high-resolution crystal structure of an OASS enzyme in complex with one such inhibitor has provided detailed insights into the molecular interactions driving this high-affinity binding. acs.org The research highlights a robust proof of principle for OASS as a nonessential antibacterial target, where its inhibition can enhance the efficacy of conventional antibiotics. mdpi.comacs.org

A medicinal chemistry campaign aimed to refine the structure-activity relationships of these 2-phenylcyclopropane carboxylic acids. nih.gov While early derivatives showed high enzymatic affinity, they lacked whole-cell activity, likely due to poor permeability across bacterial membranes. Subsequent rational design focused on modifying the hit compound structure to improve its passage through the outer cell membrane porins of Gram-negative bacteria, with several new analogs successfully maintaining nanomolar binding affinity. nih.gov

Table 1: Inhibitory Activity of Cyclopropane (B1198618) Carboxylic Acid Derivatives against O-Acetylserine Sulfhydrylase (OASS) Isoforms
Compound TypeTarget EnzymeActivity RangeMechanismReference
2-Phenylcyclopropane Carboxylic AcidsS. Typhimurium OASS-A & OASS-BNanomolar (nM) dissociation constantsCompetitive Inhibition mdpi.comnih.gov
Rationally Modified Phenylcyclopropane DerivativesRecombinant S. Typhimurium OASSNanomolar (nM) binding affinityCompetitive Inhibition nih.gov

The cyclopropane motif is present in molecules that modulate various enzyme systems beyond cysteine biosynthesis. One such class of enzymes is the aldehyde dehydrogenase (ALDH) superfamily, which is responsible for metabolizing endogenous and exogenous aldehydes, thereby mitigating oxidative and electrophilic stress. nih.gov The ALDH superfamily comprises 19 isozymes in humans with crucial physiological roles, including the metabolism of acetaldehyde (ALDH2) and involvement in retinoic acid signaling (ALDH1A subfamily). researchgate.net

Inhibitors of ALDH enzymes have been developed to treat various human diseases. researchgate.net For instance, the ALDH2 inhibitor Disulfiram is used in the treatment of alcohol abuse. nih.gov While direct inhibition of ALDH by this compound has not been extensively documented, other cyclopropane-containing compounds have been shown to inhibit dehydrogenases. Research has demonstrated that certain cyclopropane-containing compounds can cause time-dependent, irreversible inhibition of lactate dehydrogenase and alcohol dehydrogenase. rsc.org Kinetic studies suggest that inhibition occurs most effectively as the enzyme oxidizes the inhibitor. rsc.org This indicates the potential for the cyclopropane ring to be involved in mechanism-based inactivation, a concept that could be explored for designing inhibitors against other dehydrogenases like ALDH.

Receptor Binding and Ligand-Receptor Interactions

The rigid cyclopropane scaffold is a valuable feature in the design of ligands for various receptors, including the excitatory amino acid (EAA) receptors in the central nervous system. These receptors, such as the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, play critical roles in synaptic transmission and plasticity. nih.govnih.gov

While research specifically on this compound is limited in this context, studies on related cyclopropane amino acids have demonstrated potent and selective interactions with EAA receptors. A notable example is (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a cyclopropyl-glycine derivative that acts as a potent and selective antagonist for group II and group III mGlu receptors. nih.gov In rat cortical assays, (RS)-CPPG was shown to reverse the effects of group II/III mGlu receptor agonists with high potency, exhibiting an IC50 value as low as 2.2 nM. nih.gov This compound showed significantly weaker antagonism against group I mGlu receptors, highlighting its selectivity. nih.gov

The NMDA receptor, another key EAA receptor, has multiple binding sites that can be targeted by antagonists. nih.govmdpi.com The development of antagonists for these receptors is a significant area of research for treating neuropathological conditions. nih.gov The demonstrated activity of compounds like (RS)-CPPG underscores the potential of the cyclopropane framework to create conformationally restricted analogs of amino acid neurotransmitters, enabling selective interactions with specific receptor subtypes.

Non-Clinical Antimicrobial and Antiproliferative Activities

The inhibition of OASS by cyclopropane carboxylic acid derivatives translates into significant antimicrobial effects, particularly against Gram-negative bacteria. mdpi.comnih.gov These compounds often act as adjuvants, enhancing the efficacy of conventional antibiotics like colistin against critical pathogens such as Escherichia coli, Salmonella enterica serovar Typhimurium, and Klebsiella pneumoniae. mdpi.comnih.gov The synergistic effect is believed to arise from the inhibition of a non-essential bacterial pathway, which weakens the pathogen and makes it more susceptible to the primary antibiotic. nih.gov

Other related propanoic acid derivatives have also demonstrated broad-spectrum antimicrobial activity. nih.govbrill.com For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent activity against both Gram-positive and Gram-negative ESKAPE pathogens. mdpi.com The incorporation of specific substituents, such as a 4-NO2 group on a phenyl ring, enhanced activity against E. coli and K. pneumoniae. mdpi.com

Furthermore, another related compound, 2-heptylcyclopropane-1-carboxylic acid (2CP), has been shown to disperse and inhibit biofilms formed by both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.netnih.gov At a concentration of 125 µg/ml, 2CP dispersed approximately 60% of P. aeruginosa biofilms and nearly 100% of S. aureus biofilms. researchgate.netnih.gov These findings illustrate that beyond direct killing, cyclopropane derivatives can interfere with bacterial community behaviors like biofilm formation, which are often associated with chronic infections and antibiotic resistance.

Table 2: Non-Clinical Antimicrobial Activity of Related Cyclopropane and Propanoic Acid Derivatives
Compound/Derivative ClassTarget Organism(s)Observed EffectEffective Concentration/MICReference
OASS Inhibitors (Cyclopropane-Carboxylic Acid Scaffold)E. coli, S. Typhimurium, K. pneumoniaeSynergistic/additive activity with colistinEffective at 8 µg/mL (as adjuvant) nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 4-NO2 phenyl)E. coli, K. pneumoniaeInhibitory activityMIC = 32 µg/mL (E. coli), 64 µg/mL (K. pneumoniae) mdpi.com
2-heptylcyclopropane-1-carboxylic acid (2CP)P. aeruginosa, S. aureusBiofilm dispersal~60% and ~100% dispersal at 125 µg/mL, respectively researchgate.netnih.gov
Amide derivatives containing cyclopropaneE. coliInhibitory activityMIC80 = 32-64 µg/mL for most sensitive compounds nih.gov

Activities against Fungal Pathogens

Direct studies on the antifungal properties of this compound are not presently available. However, the broader class of compounds containing a cyclopropane ring has demonstrated notable antifungal activity. Research into various cyclopropane derivatives has revealed their potential to inhibit the growth of pathogenic fungi.

For instance, a study on amide derivatives incorporating a cyclopropane structure revealed that several of these compounds exhibited moderate to promising activity against the yeast-like fungus Candida albicans. nih.gov Specifically, certain amide derivatives showed a minimum inhibitory concentration (MIC80) of 16 μg/mL against C. albicans. nih.gov The antifungal efficacy of these compounds was found to be influenced by the nature of substitutions on the benzene (B151609) ring and the amide group. nih.gov

Furthermore, another class of cyclopropane-containing compounds, 1,2,4-triazole derivatives, has been synthesized and shown to possess significant fungicidal activity against a panel of six different fungi. benthamdirect.com Some of these derivatives displayed antifungal effects superior to a commercial fungicide used as a positive control. benthamdirect.com

Additionally, naturally occurring cyclopropane-containing fatty acids have been identified as possessing antifungal properties. mdpi.comresearchgate.net For example, majusculoic acid, a brominated cyclopropane fatty acid isolated from marine cyanobacteria, is effective against Candida albicans and Candida glabrata. mdpi.comresearchgate.net The antifungal activity of fatty acids, in general, is thought to be related to their ability to disrupt the fungal cytoplasmic membrane. mdpi.com

The data below summarizes the antifungal activity of some cyclopropane-containing amide derivatives against Candida albicans.

Compound TypeFungal PathogenActivity (MIC80)Reference
Amide Derivatives with Cyclopropane (e.g., F8, F24, F42)Candida albicans16 μg/mL nih.gov
Amide Derivatives with Cyclopropane (e.g., F5, F7, F9, F22, F23, F32, F49, F50, F51)Candida albicans32-64 μg/mL nih.gov
Amide Derivatives with Cyclopropane (e.g., F4, F10, F14, F33, F34, F36)Candida albicans128 μg/mL nih.gov
Fluconazole (Positive Control)Candida albicans2 μg/mL nih.gov

Cellular and Subcellular Mechanisms of Action (Excluding Mammalian Clinical Relevance)

The precise cellular and subcellular mechanisms of action for this compound have not been elucidated. However, insights can be drawn from studies on propionic acid and other cyclopropane derivatives.

The propanoic acid (propionic acid) moiety is known to exert its antifungal effect through the induction of apoptotic cell death in fungi. oup.comnih.gov Studies have shown that propionic acid can trigger a cascade of events within the fungal cell, starting with the accumulation of reactive oxygen species (ROS). oup.comnih.gov This oxidative stress leads to the activation of metacaspases, which are cysteine proteases involved in apoptosis signaling. oup.comnih.gov Subsequently, markers of both early and late-stage apoptosis are observed, including phosphatidylserine externalization, and DNA and nuclear fragmentation. oup.comnih.gov This apoptotic pathway is mediated by the mitochondria, with evidence of mitochondrial membrane depolarization, calcium accumulation, and the release of cytochrome c into the cytosol. oup.comnih.gov

For cyclopropane-containing compounds, one of the proposed mechanisms of antifungal action is the inhibition of key enzymes. mdpi.com Molecular docking studies on some antifungal amide derivatives with a cyclopropane ring suggest they have a good affinity for the potential antifungal drug target CYP51. nih.gov CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. mdpi.com Additionally, some cyclopropane fatty acids are hypothesized to inhibit fatty acid desaturases. mdpi.com The high electrophilicity of the cyclopropyl (B3062369) group may also allow it to react with cellular nucleophiles like amino acids and nucleotides, potentially leading to DNA cleavage. researchgate.net

Structural MoietyPotential Mechanism of ActionCellular/Subcellular TargetObserved Effects
Propanoic AcidInduction of Mitochondria-Mediated ApoptosisMitochondriaROS accumulation, metacaspase activation, mitochondrial membrane depolarization, cytochrome c release, DNA fragmentation. oup.comnih.gov
Cyclopropane RingEnzyme InhibitionCYP51 (Sterol 14α-demethylase), Fatty Acid DesaturasesDisruption of ergosterol biosynthesis, altered fatty acid composition. nih.govmdpi.com
Cyclopropane RingCovalent ModificationDNA, ProteinsPotential for DNA cleavage and enzyme inactivation. researchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Influence of Phenylcyclopropyl Stereochemistry on Biological Efficacy

The cyclopropane (B1198618) ring in 3-(2-phenylcyclopropyl)propanoic acid introduces significant conformational constraints and stereochemical complexity, both of which are pivotal determinants of its biological efficacy. The spatial arrangement of the phenyl and propanoic acid substituents on the cyclopropane ring gives rise to different stereoisomers, each potentially exhibiting unique pharmacological profiles.

Stereochemistry plays a critical role in the interaction of drugs with their biological targets, which are themselves chiral. nih.govresearchgate.netijpsjournal.com For molecules like 2-phenylcyclopropane carboxylic acids, which are structurally related to this compound, the relative orientation of the phenyl and carboxyl groups (cis or trans) defines the diastereomers. Each diastereomer, in turn, exists as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis). It is well-established that these different stereoisomers can have markedly different biological activities. researchgate.netbiomedgrid.com

In many cases, one stereoisomer is responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. researchgate.net Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound are essential for identifying the most potent and selective isomer for a given biological target.

Impact of Aromatic Substitution Patterns on Activity (e.g., for related phenylpropanoic acids)

The phenyl ring of this compound offers a versatile scaffold for structural modification to modulate its biological activity. The introduction of substituents on the aromatic ring can influence its pharmacokinetic and pharmacodynamic properties through electronic and steric effects. wikipedia.org

The nature and position of the substituent can alter the electron density of the aromatic ring, which can, in turn, affect its interaction with the biological target. learncbse.inyoutube.com

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues in the binding pocket.

The position of the substituent (ortho, meta, or para) is also critical. wikipedia.org A substituent at the para position is often well-tolerated and can extend into a specific sub-pocket of the binding site. Ortho substitution can induce a conformational twist in the phenyl ring relative to the cyclopropane ring, which may be beneficial or detrimental to binding. Meta substitution can also influence the electronic properties and provide an additional point of interaction.

For example, in related phenylpropanoic acids, the introduction of a fluorine atom can significantly impact biological activity. nih.govnih.gov Fluorine's high electronegativity and small size can lead to favorable interactions with the target and can also be used to block metabolic pathways, thereby improving the drug's pharmacokinetic profile. nih.gov

The following table summarizes the expected effects of different substituents on the phenyl ring:

Substituent TypePositionPotential Effects on Activity
Electron-DonatingOrtho, ParaIncreased π-π stacking, potential for steric hindrance
MetaModerate electronic effect
Electron-WithdrawingOrtho, ParaAltered electrostatic interactions, potential for specific polar contacts
MetaFavorable for interactions requiring an electron-deficient ring
Halogens (e.g., F, Cl)AnyCan improve binding affinity and metabolic stability
Bulky GroupsAnyCan provide additional hydrophobic interactions or cause steric clash

Conformational Landscape and Pharmacophore Modeling

The biological activity of this compound is not only dependent on its static structure but also on its conformational flexibility. The molecule can adopt various conformations due to the rotation around the single bonds connecting the cyclopropane ring to the phenyl and propanoic acid moieties. The ensemble of these low-energy conformations, known as the conformational landscape, determines the shape of the molecule that is presented to the biological target.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For this compound, a pharmacophore model would likely include:

A hydrophobic feature representing the phenyl ring.

A hydrogen bond acceptor/donor feature from the carboxylic acid group.

The specific spatial relationship between these features, dictated by the rigid cyclopropane scaffold.

By understanding the conformational preferences and the key pharmacophoric features, medicinal chemists can design new analogs with improved potency and selectivity. This involves synthesizing molecules that are pre-organized in the bioactive conformation, thereby reducing the entropic penalty of binding.

Role of the Propanoic Acid Moiety in Binding Interactions

The propanoic acid moiety is a critical functional group that often plays a central role in the binding of a molecule to its biological target. nih.govacs.org The carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with complementary amino acid residues in a binding site, such as arginine, lysine, or histidine. nih.gov

The negatively charged carboxylate at physiological pH can also participate in ionic interactions with positively charged residues, further anchoring the molecule in the binding pocket. The length of the propanoic acid chain is also important, as it provides the optimal spacing and flexibility for the carboxylic acid group to reach and interact with its binding partners.

In the context of enzyme inhibition, the carboxylic acid can mimic the substrate or a transition state, leading to potent inhibition. nih.gov For instance, it can chelate metal ions in the active site or interact with key catalytic residues. The combination of the hydrophobic phenylcyclopropyl group, which can occupy a hydrophobic pocket, and the polar propanoic acid group, which can engage in specific polar interactions, is a common strategy in drug design to achieve high affinity and specificity. nih.govacs.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-Phenylcyclopropyl)propanoic acid. Methods like Density Functional Theory (DFT) are employed to determine its optimized molecular geometry and electronic landscape.

Key characteristics derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For a molecule like this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across the carboxylic acid group.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) reveals the distribution of charge. The negative potential region is concentrated around the oxygen atoms of the carboxyl group, indicating its role as a hydrogen bond acceptor. The phenyl ring exhibits a region of negative potential above and below the plane, characteristic of π-systems, while the hydrogen atoms of the carboxylic acid and the cyclopropyl (B3062369) ring are regions of positive potential.

Structural Features: The cyclopropane (B1198618) ring introduces significant strain and unique electronic properties. Its C-C bonds have enhanced π-character, which can influence interactions with biological targets nih.govresearchgate.net. Quantum chemical calculations can precisely define the bond lengths, angles, and dihedral angles, confirming the rigid, planar nature of the three-membered ring and the conformational preferences of the flexible propanoic acid side chain.

Calculated PropertyTypical MethodInformation Obtained
Optimized GeometryDFT (e.g., B3LYP/6-31G*)Bond lengths, bond angles, dihedral angles.
HOMO-LUMO Energy GapDFT, Time-Dependent DFTKinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP)DFTCharge distribution, sites for electrophilic/nucleophilic attack.
Partial Atomic ChargesMulliken, NBO analysisCharge localization on individual atoms.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking studies can identify potential biological targets and elucidate the molecular basis of its activity. Given its structural similarity to other phenylpropanoic acid derivatives, potential targets include enzymes like cyclooxygenases (COX) or nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) nih.gov.

The docking process involves:

Preparation of Receptor and Ligand: High-resolution crystal structures of target proteins are obtained from databases like the Protein Data Bank (PDB). The structure of this compound is modeled and energy-minimized.

Binding Site Identification: The active site or binding pocket of the protein is defined.

Docking Simulation: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the active site, estimating the binding free energy for each.

Predicted interactions for this compound typically include:

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with polar residues like Arginine, Tyrosine, or Serine in a protein's active site nih.gov.

Hydrophobic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic and aliphatic residues such as Phenylalanine, Tyrosine, and Leucine.

Van der Waals Interactions: The rigid cyclopropyl group can fit into specific hydrophobic pockets, contributing to binding affinity through van der Waals forces. The conformational rigidity of the cyclopropyl group can reduce the entropic penalty upon binding, potentially enhancing potency nih.govresearchgate.netscientificupdate.com.

Potential Protein Target ClassKey Interacting Residues (Hypothetical)Predicted Interaction Type
Peroxisome Proliferator-Activated Receptors (PPARs)Tyr, His, ArgHydrogen Bond (with carboxylate)
Cyclooxygenases (COX)Phe, Leu, ValHydrophobic (with phenyl and cyclopropyl rings)
G protein-coupled receptor 40 (GPR40)Arg, AsnSalt bridge, Hydrogen Bond (with carboxylate)
Dopamine Receptors (based on phenylcyclopropyl scaffold)Asp, Ser, PheIonic, Hydrogen Bond, π-π Stacking

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. For this compound, MD simulations can explore its flexibility and the stability of its interactions with a protein target.

Key applications of MD include:

Conformational Analysis: While the phenylcyclopropyl core is rigid, the propanoic acid side chain has rotational freedom around its single bonds. MD simulations can map the potential energy surface to identify low-energy, stable conformers of the molecule in different environments (e.g., in water or within a binding pocket). The steric hindrance from the cyclopropane ring significantly restricts the conformational freedom of adjacent bonds, a feature that can be precisely modeled researchgate.net.

Binding Dynamics and Stability: After docking the molecule into a protein's active site, an MD simulation of the ligand-protein complex can be run for nanoseconds or longer. This simulation assesses the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand are monitored. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to snapshots from the MD trajectory to calculate a more accurate estimation of the binding free energy, corroborating the scores obtained from docking nih.gov.

In Silico Design and Virtual Screening for Novel Analogues

The structure of this compound serves as a scaffold for the in silico design of novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties. Virtual screening allows for the rapid evaluation of large libraries of these analogues against a specific biological target.

The workflow typically involves:

Scaffold-Based Library Design: A virtual library is created by making systematic modifications to the parent molecule. For this compound, this could involve adding various substituents to the phenyl ring, altering the length of the propanoic acid chain, or modifying the carboxyl group to other bioisosteres.

Virtual Screening: This library is then screened using high-throughput methods.

Ligand-Based Screening: If the target is unknown but active compounds with similar structures exist, a pharmacophore model can be built. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. The virtual library is then filtered to find molecules that match the pharmacophore.

Structure-Based Screening: If the 3D structure of the target protein is known, the library of analogues can be docked into the active site. Compounds are ranked based on their predicted binding affinity (docking score), and top-ranking hits are selected for further investigation benthamdirect.com.

ADMET Prediction: The most promising candidates from the screening are often subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with poor drug-like characteristics before synthesis benthamdirect.com.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Predictions

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. While specific mechanistic studies on this compound are not widely available, DFT can be used to predict reaction pathways involving its core structures, such as the formation or cleavage of the cyclopropane ring.

Studies on related molecules demonstrate the utility of DFT in this area:

Cyclopropanation Reactions: DFT calculations have been used extensively to clarify the mechanisms of cyclopropanation reactions, for instance, those involving styrene derivatives nih.govacs.orgresearchgate.net. These studies can determine the transition state structures, activation energy barriers, and the thermodynamics of different pathways (e.g., concerted vs. stepwise mechanisms), providing a detailed understanding of how the phenylcyclopropyl moiety could be synthesized nih.govfrontiersin.orgresearchgate.net.

Reactions of Furan Derivatives: As specified in the outline, DFT has been applied to understand the reaction mechanisms of furan derivatives, which can serve as analogs or synthetic precursors semanticscholar.org. For example, DFT can elucidate the pathways of cycloaddition reactions, such as the Diels-Alder reaction, by calculating the energies of reactants, transition states, and products pku.edu.cnresearchgate.netresearchgate.net. This approach could be adapted to predict the reactivity of the phenylcyclopropyl moiety in similar cycloaddition or ring-opening reactions. The feasibility of a reaction can be determined by calculating the change in Gibbs free energy (ΔG) semanticscholar.orgresearchgate.net.

Advanced Analytical Methodologies for Characterization and Quantitation in Research

Chromatographic Separations and Detection

Chromatographic techniques are fundamental for the separation of 3-(2-phenylcyclopropyl)propanoic acid from reaction mixtures, impurities, or biological matrices. The choice of method is dictated by the compound's physicochemical properties, including its polarity, volatility, and the presence of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of phenylpropanoic acids due to its versatility and wide applicability. For this compound, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice. In this modality, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase.

The separation of related phenylpropanoic acids is often achieved using a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the carboxyl group means that the pH of the mobile phase is a critical parameter; maintaining a pH below the pKa of the carboxylic acid (typically around 4-5) suppresses ionization and leads to better retention and peak shape. Detection is commonly performed using ultraviolet (UV) spectroscopy, leveraging the chromophore of the phenyl group, typically at wavelengths around 210-260 nm.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Phenylpropanoic Acid Analogs

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for nonpolar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidOrganic modifier for elution control; acid suppresses ionization.
Gradient 40% to 90% Acetonitrile over 20 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nmPhenyl group provides strong UV absorbance.
Temperature 25 °CFor reproducible retention times.

Gas Chromatography (GC) for Volatile Propanoic Acid Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the low volatility of carboxylic acids, derivatization is typically required to convert this compound into a more volatile ester, such as a methyl or ethyl ester. This can be achieved by reaction with reagents like diazomethane (B1218177) or by Fischer esterification.

Once derivatized, the resulting ester can be separated on a capillary GC column, often with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For structural confirmation, GC can be coupled with mass spectrometry (GC-MS).

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains multiple chiral centers, leading to the existence of enantiomers and diastereomers. Chiral chromatography is essential for the separation and quantification of these stereoisomers, which is critical in pharmaceutical research as different enantiomers can exhibit distinct biological activities.

Both HPLC and GC can be adapted for chiral separations. In chiral HPLC, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including arylpropionic acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

For chiral GC, cyclodextrin-based capillary columns are often utilized. The derivatized enantiomers of this compound would interact differently with the chiral cavities of the cyclodextrin, allowing for their separation.

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would provide crucial information for this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.0-7.5 ppm range), the protons of the cyclopropyl (B3062369) ring (in the upfield region, approximately 0.5-2.5 ppm), and the protons of the propanoic acid chain (around 2.0-3.0 ppm for the methylene (B1212753) groups and a broad singlet for the acidic proton of the carboxyl group, often above 10 ppm). The coupling patterns (spin-spin splitting) between the cyclopropyl and propanoic acid protons would be complex but highly informative for confirming the connectivity.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show characteristic signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (125-145 ppm), and the aliphatic carbons of the cyclopropyl ring and the propanoic acid chain (typically in the 10-40 ppm range).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl (Ar-H)7.0 - 7.5 (multiplet)125 - 145
Cyclopropyl (CH, CH₂)0.5 - 2.5 (complex multiplets)10 - 25
Propanoic (CH₂)2.0 - 3.0 (multiplets)30 - 40
Carboxylic Acid (COOH)> 10 (broad singlet)170 - 180

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with GC (GC-MS), it also reveals characteristic fragmentation patterns that can be used for structural confirmation.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the propanoic acid side chain, loss of the carboxyl group, and rearrangements of the phenylcyclopropyl moiety. Common fragments might include ions corresponding to the loss of water, the carboxyl group, and cleavage of the cyclopropane (B1198618) ring. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light.

For this compound, specific vibrational modes associated with its constituent functional groups—the carboxylic acid, the phenyl group, and the cyclopropyl ring—would be expected.

Expected Vibrational Modes for this compound:

Carboxylic Acid Group:

A broad O-H stretching band, typically observed in the region of 3300-2500 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

A strong C=O stretching absorption, usually appearing between 1725-1700 cm⁻¹, is indicative of the carbonyl group.

C-O stretching and O-H bending vibrations would also be present, typically in the 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

Phenyl Group:

C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.

C=C stretching vibrations within the phenyl ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene (B151609) ring.

Cyclopropyl Ring:

The C-H stretching vibrations of the cyclopropyl ring are anticipated to be in a similar region to other sp³ C-H bonds.

Characteristic ring deformation modes, often referred to as "ring breathing" modes, are also expected, although their exact frequencies can be sensitive to the substitution pattern.

While detailed experimental IR and Raman spectra for this compound are not widely available in the cited literature, the analysis of related compounds, such as 3-phenylpropionic acid, confirms the presence of these characteristic vibrational bands. Theoretical calculations using methods like Density Functional Theory (DFT) could provide predicted vibrational frequencies to aid in the interpretation of experimental spectra.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid3300 - 2500Broad, Strong
Aromatic C-H StretchPhenyl Group3100 - 3000Medium to Weak
Aliphatic C-H StretchCyclopropyl & Alkyl3000 - 2850Medium
C=O StretchCarboxylic Acid1725 - 1700Strong
Aromatic C=C StretchPhenyl Group1600 - 1450Medium to Weak
O-H BendCarboxylic Acid1440 - 1395Medium
C-O StretchCarboxylic Acid1300 - 1200Medium

X-ray Crystallography for Solid-State Structural Determination

For this compound, an X-ray crystallographic study would provide precise information on:

The conformation of the propanoic acid chain.

The relative orientation of the phenyl and cyclopropyl groups (i.e., cis or trans isomerism) and their stereochemistry.

The intermolecular interactions, particularly the hydrogen bonding patterns of the carboxylic acid groups, which typically form dimeric structures.

As of the latest literature review, a specific crystal structure for this compound has not been reported. However, crystallographic data for structurally similar molecules, such as 3-(2-Formylphenoxy)propanoic acid, reveal that carboxylic acid functionalities often dictate the crystal packing through the formation of hydrogen-bonded synthons, such as catemers or dimers. In the case of this compound, it is highly probable that the carboxylic acid groups would engage in intermolecular hydrogen bonding, leading to the formation of centrosymmetric dimers in the solid state.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

ParameterHypothetical Value/DescriptionSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
ZNumber of molecules per unit cellProvides information on the packing density.
Hydrogen BondingLikely R²₂(8) dimeric motif through carboxylic acid groups.Key intermolecular interaction governing the crystal packing and physical properties.

The determination of the precise crystal structure of this compound through X-ray crystallography would be a valuable contribution to the chemical sciences, providing fundamental data for molecular modeling, understanding structure-property relationships, and polymorphism studies.

Emerging Research Directions and Academic Applications

Development of Novel Chemical Biology Probes for Target Validation

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in its natural biological context, such as in cells or whole organisms. mskcc.orgnih.gov The development of such probes is a crucial step in target validation, which confirms the role of a specific biomolecule in a disease process. nih.gov The 3-(2-phenylcyclopropyl)propanoic acid scaffold is a promising starting point for creating novel chemical probes.

Researchers can modify the core structure by introducing reporter groups, such as fluorescent tags for imaging or biotin (B1667282) for affinity purification-mass spectrometry, to investigate its interactions within a cell. mskcc.org These "mutated" chemicals allow for the manipulation and visualization of a protein's function in a controlled manner. mskcc.org For instance, a fluorescently labeled version of a bioactive this compound derivative could be used in microscopy and flow cytometry to determine its subcellular localization and identify its molecular targets. This approach is complementary to genetic methods and offers unique advantages, including the ability to rapidly and reversibly modulate a protein's function. nih.gov

Table 1: Potential Modifications for Developing Chemical Probes

Modification Type Reporter Group Example Application Purpose
Fluorescence Tagging Fluorescein isothiocyanate (FITC) Cellular Imaging, Flow Cytometry Visualize compound distribution and target localization.
Affinity Tagging Biotin Affinity Purification, Proteomics Isolate and identify binding proteins (targets). mskcc.org
Photoaffinity Labeling Benzophenone, Diazirine Covalent Target Capture Irreversibly link the probe to its target upon UV irradiation for definitive identification.

| Click Chemistry Handle | Alkyne, Azide | Bio-conjugation | Allow for the attachment of various tags in complex biological systems. |

Rational Design Strategies for Enhanced Bioactivity and Selectivity

Rational design is a key strategy in medicinal chemistry for optimizing the biological activity and selectivity of a lead compound. researchgate.netscilit.com For the this compound class, this involves a combination of computational modeling and systematic chemical synthesis to understand structure-activity relationships (SAR). nih.govorientjchem.org SAR studies involve making specific modifications to the molecule—such as adding substituents to the phenyl ring or altering the length and composition of the propanoic acid chain—and evaluating how these changes affect biological activity. humanjournals.com

Computational approaches like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can predict the bioactivity of newly designed analogs. mdpi.com These models help identify key structural features—steric, electronic, and hydrophobic—that are critical for target binding. mdpi.com For example, research on α-substituted-2-phenylcyclopropane carboxylic acids as enzyme inhibitors has successfully used computational and spectroscopic methods to design derivatives that bind to their target with nanomolar affinity. nih.gov This approach minimizes the number of compounds that need to be synthesized and tested, accelerating the discovery of more potent and selective agents.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs

Modification Site Substituent Predicted Effect on Bioactivity Rationale
Phenyl Ring (para-position) Electron-withdrawing (e.g., -Cl, -CF₃) Increase May enhance binding through specific electronic interactions with the target protein.
Phenyl Ring (ortho-position) Bulky group (e.g., -tBu) Decrease Potential for steric hindrance, preventing optimal fit in the binding pocket.
Propanoic Acid Chain α-methylation Increase or Decrease Can alter conformation and metabolic stability; effect is target-dependent.

| Carboxylic Acid | Esterification (Prodrug) | Increase (in vivo) | Masks polarity to improve cell permeability; ester is cleaved inside the cell to release the active acid. |

Potential in Agrochemical and Plant Biology Research

The application of novel chemical entities is not limited to medicine. The structural motifs found in this compound are relevant to agrochemical research. The cyclopropane (B1198618) ring is a feature of various natural products, including some with roles in plant biology. mdpi.com Furthermore, certain propanoic acid derivatives have been shown to influence plant growth and development. researchgate.netnih.gov For example, studies on N,N-disubstituted β-amino acids with thiazole (B1198619) fragments found that some compounds could promote rapeseed growth, increasing both seed yield and oil content. mdpi.com

This suggests that compounds from the this compound class could be investigated as potential plant growth regulators or as tools to study phytohormone biosynthesis and signaling pathways. Their unique structure could interfere with specific enzymes or receptors in plants, leading to desirable agricultural traits. Research in this area would involve screening these compounds in plant-based assays to identify effects on germination, root development, stress tolerance, or yield.

Advances in Synthetic Methodology Development Inspired by the Compound Class

The need to synthesize complex molecules containing cyclopropane rings, such as this compound and its derivatives, often drives innovation in organic synthesis. researchgate.netnih.gov The construction of the strained three-membered ring with specific stereochemistry presents a significant synthetic challenge. nih.gov Consequently, research into this compound class inspires the development of new and improved cyclopropanation reactions.

Recent advances include visible-light-mediated cyclopropanation, which offers a robust and often more environmentally friendly alternative to traditional methods. researchgate.net These photochemical methods can utilize carbene precursors to generate diverse cyclopropane structures. researchgate.net Other widely used techniques include the Simmons-Smith cyclopropanation, which is known for its stereospecificity in converting alkenes to cyclopropanes. mdpi.com The development of catalytic systems, including those based on titanocene, provides general and efficient protocols for converting readily available starting materials into valuable cyclopropyl (B3062369) compounds. mdpi.com These methodological advancements are crucial for creating libraries of analogs for biological screening and for the large-scale synthesis of promising candidates. rsc.org

Interdisciplinary Research at the Chemistry-Biology Interface

The study of this compound exemplifies the convergence of chemistry and biology. st-andrews.ac.uk Progress in this field relies on a highly multidisciplinary approach where synthetic chemists design and create new molecules, while biologists and biochemists test their effects on proteins, cells, and organisms. nih.gov

This collaborative effort spans several key areas:

Synthetic Chemistry : Develops efficient and stereoselective routes to the core scaffold and its derivatives. st-andrews.ac.uk

Medicinal Chemistry : Modifies the lead structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Chemical Biology : Uses tailored molecules as probes to investigate biological pathways and validate new drug targets. mskcc.org

Computational Chemistry : Employs molecular modeling to understand binding interactions and guide the design of new compounds. st-andrews.ac.uk

Biocatalysis : Explores the use of enzymes to perform challenging chemical transformations, offering greener and more selective synthetic routes. st-andrews.ac.uk

This synergy is essential for translating a promising molecular scaffold into a valuable research tool or a potential therapeutic lead. The insights gained from studying the biological activity of these compounds feed back into the design of new synthetic targets, creating a cycle of innovation at the chemistry-biology interface. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.